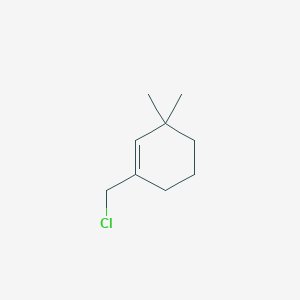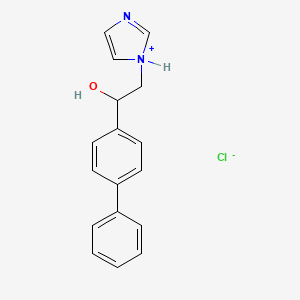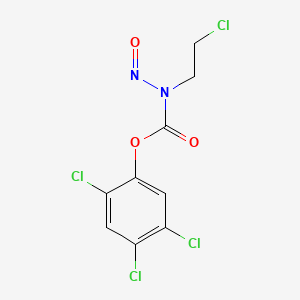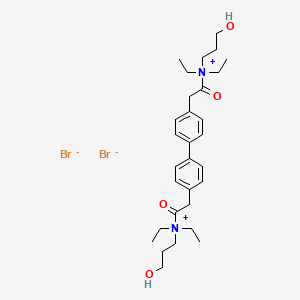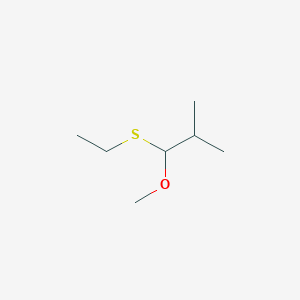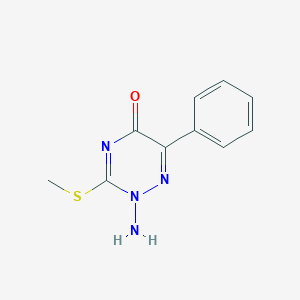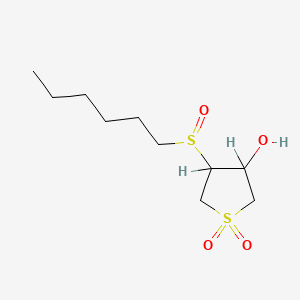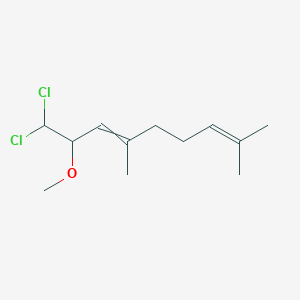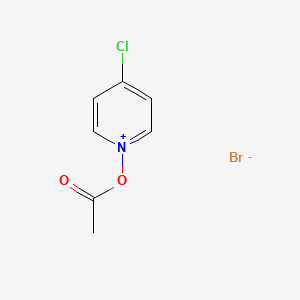
6-(Benzenesulfonyl)undeca-1,8-dien-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzenesulfonyl)undeca-1,8-dien-5-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to an undeca-1,8-dien-5-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)undeca-1,8-dien-5-one typically involves the reaction of (2’)-hept-4-enoic acid with vinylmagnesium bromide to yield (Z)-undeca-1,8-dien-5-one. This intermediate is then subjected to oxidation to form (Z)-undec-8-ene-2,5-dione, which can be further modified to introduce the benzenesulfonyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzenesulfonyl)undeca-1,8-dien-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the double bonds or the sulfonyl group.
Substitution: The benzenesulfonyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl oxides, while reduction may produce alkanes or alkenes with modified functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Benzenesulfonyl)undeca-1,8-dien-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Benzenesulfonyl)undeca-1,8-dien-5-one involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in electrophilic and nucleophilic reactions, while the diene structure allows for conjugation and resonance stabilization. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Jasmone: A related compound with a similar backbone but different functional groups.
Methyl Jasmonate: Another derivative with applications in the fragrance industry.
cis-Jasmone: A structural isomer with distinct properties.
Uniqueness
6-(Benzenesulfonyl)undeca-1,8-dien-5-one is unique due to the presence of the benzenesulfonyl group, which imparts specific chemical reactivity and potential biological activity not found in its analogs .
Eigenschaften
CAS-Nummer |
80945-35-3 |
|---|---|
Molekularformel |
C17H22O3S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
6-(benzenesulfonyl)undeca-1,8-dien-5-one |
InChI |
InChI=1S/C17H22O3S/c1-3-5-8-14-17(16(18)13-6-4-2)21(19,20)15-11-9-7-10-12-15/h4-5,7-12,17H,2-3,6,13-14H2,1H3 |
InChI-Schlüssel |
TWSFPUPYFLAFLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


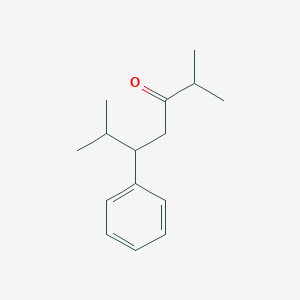

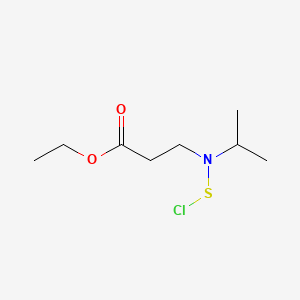
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
